![molecular formula C14H8ClNO2S B3275990 5-Chlorobenzo[c]isothiazol-3-yl benzoate CAS No. 63285-90-5](/img/structure/B3275990.png)
5-Chlorobenzo[c]isothiazol-3-yl benzoate
Overview
Description
5-Chlorobenzo[c]isothiazol-3-yl benzoate is an organic compound with the molecular formula C14H8ClNO2S and a molecular weight of 289.74 g/mol . This compound is part of the benzoisothiazole family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzo[c]isothiazol-3-yl benzoate typically involves the reaction of 5-chlorobenzo[c]isothiazole with benzoic acid or its derivatives under specific conditions. One common method includes the esterification reaction where benzoic acid is reacted with 5-chlorobenzo[c]isothiazole in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
5-Chlorobenzo[c]isothiazol-3-yl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Chlorobenzo[c]isothiazol-3-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chlorobenzo[c]isothiazol-3-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromobenzo[c]isothiazol-3-yl benzoate
- 5-Iodobenzo[c]isothiazol-3-yl benzoate
- 5-Fluorobenzo[c]isothiazol-3-yl benzoate
Uniqueness
5-Chlorobenzo[c]isothiazol-3-yl benzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative may exhibit different physicochemical properties and biological effects, making it a valuable compound for specific applications .
Biological Activity
5-Chlorobenzo[c]isothiazol-3-yl benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has a molecular formula of CHClNOS and a molar mass of 289.74 g/mol. The compound features a chlorine atom, which significantly influences its reactivity and biological activity .
The synthesis typically involves the esterification of 5-chlorobenzo[c]isothiazole with benzoic acid, often using dehydrating agents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound’s mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Anticancer Potential
The compound is also being investigated for its anticancer properties. Studies have suggested that it may inhibit key enzymes involved in cancer proliferation, such as cyclooxygenase (COX) enzymes. This inhibition can disrupt inflammatory pathways that are often upregulated in tumors . For instance, dual antagonists targeting EP2 and EP4 receptors have shown promise in reducing tumor growth in colorectal cancer models .
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes such as COX, preventing substrate access and thus inhibiting their activity.
- Receptor Modulation : It may act as an antagonist at prostaglandin receptors, influencing pathways related to inflammation and cancer progression .
Case Studies
Several case studies have documented the effects of this compound in experimental models:
- Colorectal Cancer : In a study by Yang et al., the compound was shown to reduce tumor growth and metastasis in animal models by inhibiting COX enzymes .
- Inflammatory Disorders : Other studies have indicated potential benefits in autoimmune disorders through modulation of inflammatory pathways .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound | Biological Activity | Unique Features |
---|---|---|
5-Bromobenzo[c]isothiazol-3-yl benzoate | Antimicrobial, anticancer | Bromine substitution may alter reactivity |
5-Iodobenzo[c]isothiazol-3-yl benzoate | Limited studies available | Iodine may enhance lipophilicity |
5-Fluorobenzo[c]isothiazol-3-yl benzoate | Anticancer properties | Fluorine can increase metabolic stability |
The presence of chlorine in this compound distinguishes it from its analogs, potentially leading to different biological effects and applications.
Properties
IUPAC Name |
(5-chloro-2,1-benzothiazol-3-yl) benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S/c15-10-6-7-12-11(8-10)14(19-16-12)18-13(17)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGRXGUQDLLCDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C3C=C(C=CC3=NS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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